molecular formula C10H9N5 B14867508 4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile

4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile

Cat. No.: B14867508
M. Wt: 199.21 g/mol
InChI Key: IPESBNDZXVSPSJ-UHFFFAOYSA-N
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Description

4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile typically involves the formation of the triazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, which is then reacted with a benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The triazole ring and benzonitrile moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form specific interactions with active sites, while the benzonitrile group may enhance binding affinity or specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzonitrile: A simpler compound with similar structural features but lacking the triazole ring.

    5-(Aminomethyl)-1,2,4-triazole: Contains the triazole ring but without the benzonitrile moiety.

Uniqueness

4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile is unique due to the combination of the triazole ring and benzonitrile group, which provides distinct chemical and biological properties. This combination allows for specific interactions in biological systems and versatile reactivity in chemical synthesis.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]benzonitrile

InChI

InChI=1S/C10H9N5/c11-5-7-1-3-8(4-2-7)10-13-9(6-12)14-15-10/h1-4H,6,12H2,(H,13,14,15)

InChI Key

IPESBNDZXVSPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNC(=N2)CN

Origin of Product

United States

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